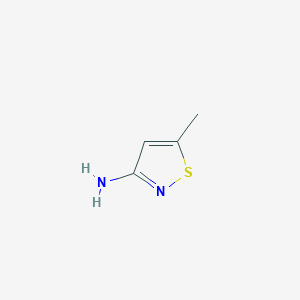

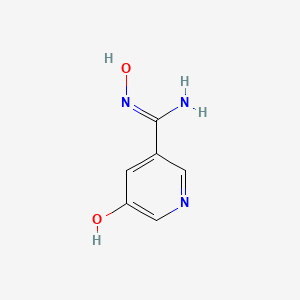

![molecular formula C7H13ClN4S B2751922 1-Methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride CAS No. 2361635-08-5](/img/structure/B2751922.png)

1-Methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

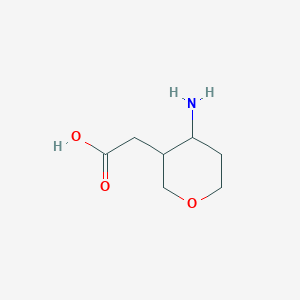

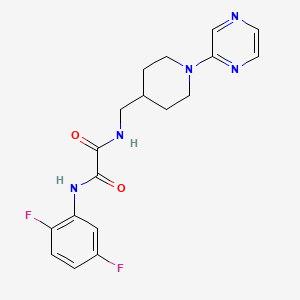

“1-Methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis

The compound is a salt with a molecular weight of 220.73 . The IUPAC name is 1-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea hydrochloride .Aplicaciones Científicas De Investigación

Thematic-Ligand Approach in Undergraduate Research

The thematic-ligand approach using thiourea-type ligands, such as 1-methyl-3-alkyl-2(3H)-imidazolethiones, has been employed to engage undergraduates in research projects. This method has facilitated the synthesis of new metal and nonmetal halide addition products, contributing significantly to the field of inorganic chemistry and offering practical experience in synthesis and characterization for students (Williams et al., 2002).

Bioactivity of Thiourea Derivatives

New thiourea derivatives have been synthesized and evaluated for their antibacterial, antifungal, and insecticidal activities. These compounds exhibit significant antibacterial properties, underscoring the potential of thiourea derivatives in developing new antimicrobial agents (Saeed & Batool, 2007).

Synthesis of Heterocycles

Research on cyclic thioureas has led to the synthesis of various heterocyclic compounds, including thiatriazepines, through reactions with diazabutadienes. This work highlights the versatility of thioureas in heterocyclic chemistry and their potential in creating novel compounds with various applications (Moss & Taylor, 1982).

Radiolabeled Glutaminyl Cyclase Inhibitors

In the context of Alzheimer's disease, the synthesis of radiolabeled thiourea derivatives has been explored for the potential detection of the disease prior to amyloid β aggregation. Although the compound [11C]PBD150 did not permeate the blood-brain barrier, this research contributes to understanding the role of thioureas in developing diagnostic tools for neurodegenerative diseases (Brooks et al., 2015).

Antitumor Agents

Imidazo[2,1-b]thiazole adamantylthioureas have been synthesized and demonstrated significant cytotoxic activity, highlighting the potential of thiourea derivatives as antitumor agents. This research contributes to the ongoing search for more effective cancer treatments (Andreani et al., 1993).

Mecanismo De Acción

Target of Action

The primary target of 1-Methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride is the Histamine H2 receptor . This receptor plays a crucial role in gastric acid secretion and acts as a key regulator in the stomach.

Mode of Action

This compound acts as a competitive antagonist at the Histamine H2 receptor . It binds to the receptor, preventing histamine from attaching and triggering the receptor’s usual response. This results in a decrease in gastric acid secretion.

Pharmacokinetics

As an imidazole derivative, it is likely to be highly soluble in water and other polar solvents . This suggests good absorption and potentially wide distribution throughout the body. The compound’s metabolism and excretion would need further study for a detailed understanding.

Propiedades

IUPAC Name |

1-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S.ClH/c1-5-6(11-4-10-5)3-9-7(12)8-2;/h4H,3H2,1-2H3,(H,10,11)(H2,8,9,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCSDCOWERWQNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CNC(=S)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

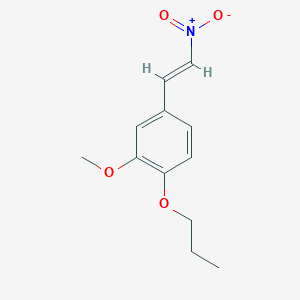

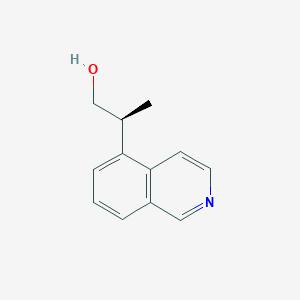

![2-[[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2751848.png)